molecular formula C11H13FO3 B6353420 4-Fluoro--3-isopropoxybenzoic acid methyl ester CAS No. 869990-48-7

4-Fluoro--3-isopropoxybenzoic acid methyl ester

Cat. No.: B6353420
CAS No.: 869990-48-7
M. Wt: 212.22 g/mol
InChI Key: YHDNPKZBEVEOCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-isopropoxybenzoic acid methyl ester typically involves the esterification of 4-fluoro-3-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-isopropoxybenzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropoxybenzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-isopropoxybenzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxybenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-methoxybenzoate
  • Methyl 4-fluoro-3-ethoxybenzoate
  • Methyl 4-fluoro-3-propoxybenzoate

Uniqueness

4-Fluoro-3-isopropoxybenzoic acid methyl ester is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group can provide steric hindrance and affect the compound’s solubility and stability compared to its analogs .

Properties

IUPAC Name

methyl 4-fluoro-3-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDNPKZBEVEOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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